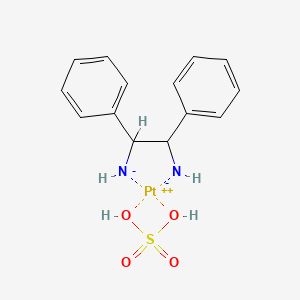
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is a complex compound with the molecular formula C14H16N2O4PtS and a molecular weight of 503.43 g/mol . This compound is primarily used in research and industrial applications, particularly as a catalyst and ligand in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid typically involves the reaction of platinum salts with azanidyl and diphenylethyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrazine, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different platinum oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, facilitating the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its platinum content.
Mecanismo De Acción
The mechanism of action of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination complexes with these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with similar applications in cancer treatment.
Oxaliplatin: Used in the treatment of colorectal cancer.
Uniqueness
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is unique due to its specific azanidyl and diphenylethyl groups, which confer distinct chemical properties and reactivity compared to other platinum-based compounds. These unique features make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
78391-45-4 |
|---|---|
Fórmula molecular |
C14H16N2O4PtS |
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
(2-azanidyl-1,2-diphenylethyl)azanide;platinum(2+);sulfuric acid |
InChI |
InChI=1S/C14H14N2.H2O4S.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;/h1-10,13-16H;(H2,1,2,3,4);/q-2;;+2 |
Clave InChI |
RRKBILYRTRMEKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].OS(=O)(=O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
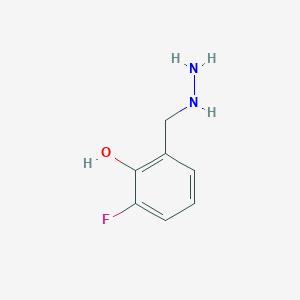
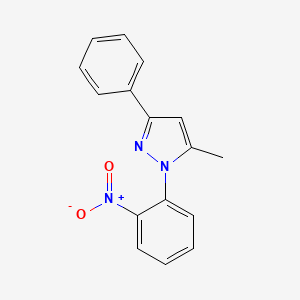
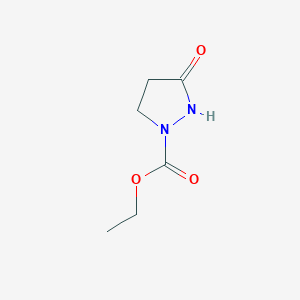

![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)

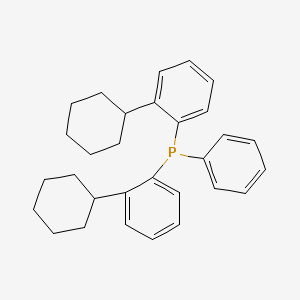
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
